

Solubility and Stability Profile of Anticancer Agent 166: A Technical Guide

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Compound of Interest

Compound Name: Anticancer agent 166

Cat. No.: B11995481

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This technical guide provides a comprehensive overview of the solubility and stability studies conducted on the novel investigational anticancer agent, designated as "Agent 166." The data and methodologies presented herein are critical for the early-stage development and formulation of this potential therapeutic. The information is intended for researchers, scientists, and drug development professionals involved in the characterization and advancement of new chemical entities.

Solubility Assessment

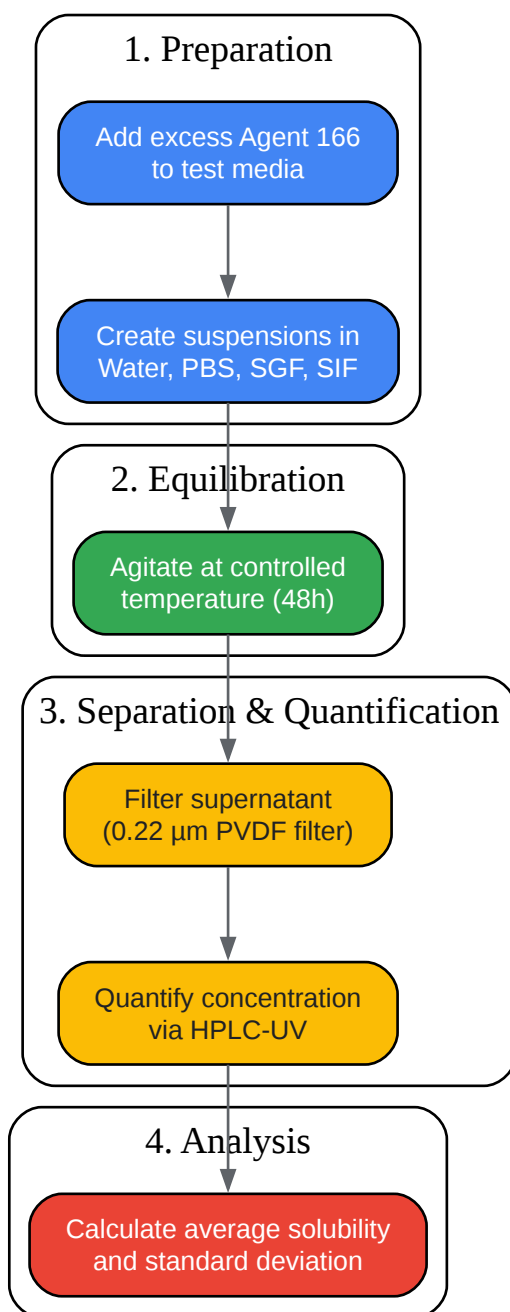
The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. Poor solubility can lead to low absorption and insufficient drug concentration at the target site. The solubility of Agent 166 was assessed under various pH conditions to simulate its transit through the gastrointestinal tract.

The thermodynamic solubility of Agent 166 was determined in various aqueous media. The results are summarized below.

Medium	pH	Temperature (°C)	Solubility (µg/mL)
Deionized Water	7.0	25	1.5 ± 0.2
Phosphate-Buffered Saline (PBS)	7.4	25	2.1 ± 0.3
Simulated Gastric Fluid (SGF, fasted)	1.2	37	150.8 ± 12.5
Simulated Intestinal Fluid (SIF, fasted)	6.8	37	3.5 ± 0.4

The thermodynamic solubility was determined using the shake-flask method, a gold-standard technique for assessing equilibrium solubility.

- **Sample Preparation:** An excess amount of Agent 166 powder was added to vials containing 2 mL of each test medium (Deionized Water, PBS, SGF, SIF).
- **Equilibration:** The resulting suspensions were agitated in a temperature-controlled shaker (25°C for water and PBS; 37°C for SGF and SIF) for 48 hours to ensure equilibrium was reached.
- **Phase Separation:** After equilibration, the samples were allowed to stand for 1 hour. The supernatant was then carefully collected and filtered through a 0.22 µm polyvinylidene fluoride (PVDF) syringe filter to remove undissolved solids.
- **Quantification:** The concentration of the dissolved Agent 166 in the filtrate was determined using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
- **Data Analysis:** The experiment was conducted in triplicate, and the average solubility with the standard deviation was reported.



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Workflow for Thermodynamic Solubility Determination.

Stability Assessment

Stability testing is essential to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. These

studies establish the re-test period for the drug substance and provide a basis for recommended storage conditions.

An accelerated stability study was performed over 90 days. The percentage of Agent 166 remaining was quantified at each time point.

Condition	Storage Temperature	Relative Humidity	Day 0	Day 30	Day 60	Day 90
Solid State (Control)	25°C	60% RH	100%	99.8%	99.7%	99.5%
Solid State (Accelerated)	40°C	75% RH	100%	98.5%	97.1%	95.8%
Aqueous Solution (pH 4.0)	25°C	N/A	100%	99.1%	98.2%	97.4%
Aqueous Solution (pH 7.4)	25°C	N/A	100%	96.3%	92.5%	88.1%
Aqueous Solution (pH 9.0)	25°C	N/A	100%	91.0%	82.1%	73.5%

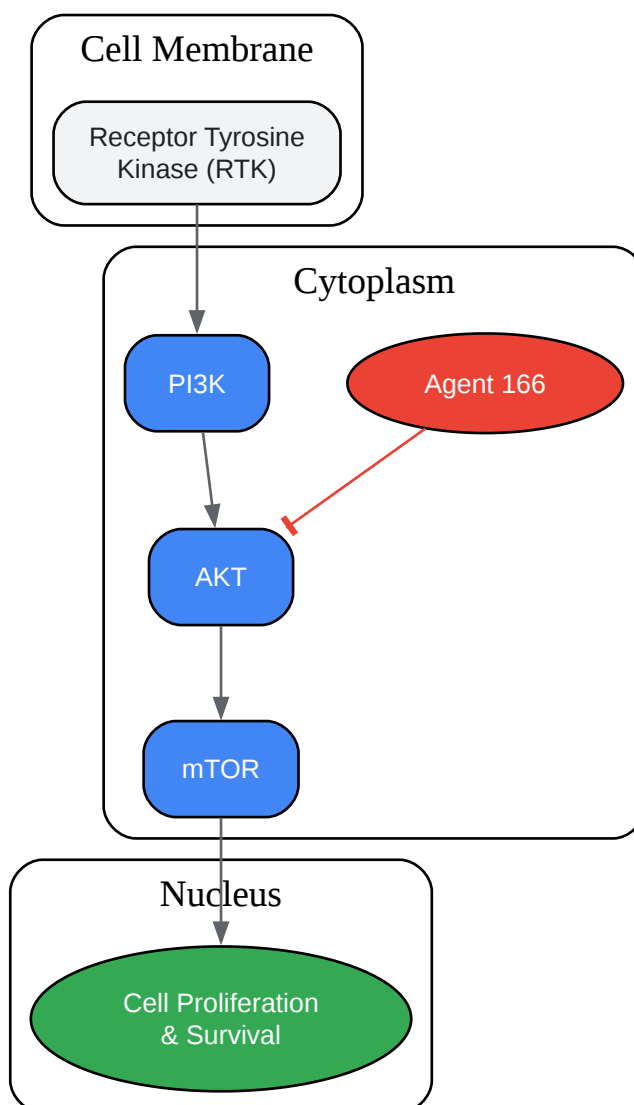
The stability of Agent 166 was evaluated in both solid state and in aqueous solutions at different pH values.

- Sample Preparation:
 - Solid State: Accurately weighed samples of Agent 166 were placed in amber glass vials and stored under controlled conditions.
 - Aqueous Solutions: Stock solutions of Agent 166 (1 mg/mL) were prepared in buffers of pH 4.0, 7.4, and 9.0. The solutions were stored in sealed, light-protected vials.

- **Storage:** Samples were stored in calibrated stability chambers at the conditions specified in the table above.
- **Time Points:** Samples were pulled for analysis at Day 0, Day 30, Day 60, and Day 90.
- **Analysis:** At each time point, the concentration of Agent 166 was determined by a stability-indicating HPLC method. This method was validated to separate the parent compound from its potential degradation products.
- **Data Reporting:** The amount of Agent 166 remaining was calculated as a percentage of the initial concentration (Day 0).

Hypothetical Signaling Pathway

To provide context for its anticancer activity, Agent 166 is hypothesized to target the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell proliferation, survival, and growth.



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Hypothesized inhibition of the PI3K/AKT/mTOR pathway by Agent 166.

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